Product packaging for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH(Cat. No.:CAS No. 171856-09-0)

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Cat. No.: B557865
CAS No.: 171856-09-0
M. Wt: 468.5 g/mol
InChI Key: MNAXPVXIHALBEF-UHFFFAOYSA-N
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Description

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O6 B557865 Fmoc-N-(4-Boc-aminobutyl)-Gly-OH CAS No. 171856-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXPVXIHALBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373278
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171856-09-0
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
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Role As an Unnatural Amino Acid Building Block in Chemical Synthesis

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH functions as an unnatural amino acid building block, a crucial component in modern chemical synthesis. chemimpex.com Unlike the 20 proteinogenic amino acids that occur naturally in proteins, unnatural amino acids are designed and synthesized in the laboratory to possess novel side chains or backbone structures. This compound is technically a derivative of glycine (B1666218). scbt.commedchemexpress.comszabo-scandic.com

Its role as a building block is fundamental in the synthesis of peptides with tailored properties. chemimpex.com Researchers utilize it to introduce specific functionalities, constraints, or spacers into a peptide sequence. The aminobutyl side chain provides a flexible linker that can be used to attach other molecules, such as labels, drugs, or imaging agents, making it valuable in the development of bioconjugates and targeted drug delivery systems. chemimpex.com Its compatibility with automated peptide synthesizers further enhances its utility in research and development by streamlining the production of complex peptide structures. chemimpex.com

Significance in Peptide and Peptidomimetic Chemistry Research

The significance of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH extends deeply into peptide and peptidomimetic chemistry. In peptide synthesis, it serves as a critical component for creating custom peptides for a wide array of applications in biotechnology and drug development. chemimpex.com Its incorporation can improve the solubility and stability of the resulting peptides, which is a vital consideration in the formulation of pharmaceutical products. chemimpex.com

Furthermore, this compound is a key building block in the field of peptidomimetics—molecules designed to mimic the structure and function of natural peptides. peptide.com Peptidomimetics often exhibit enhanced stability against enzymatic degradation and improved oral bioavailability compared to their natural peptide counterparts. This compound, considered a peptoid building block equivalent to Fmoc-Lys(Boc)-OH, allows for the introduction of non-natural structures that can confer these desirable properties. peptide.com Its use has been noted in the synthesis of metabolically stabilized neurotensin (B549771) receptor ligands for potential use in radiotherapy and medical imaging. mdpi.comnih.gov

Conceptual Framework of Its Orthogonal Protecting Groups Fmoc and Boc

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides and related molecules, and this compound is readily integrated into its protocols. csic.es The solid support, typically a resin, provides a stable anchor for the growing peptide chain, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. csic.es

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which offers an orthogonal system for protecting groups. csic.esnih.govamericanpeptidesociety.org The Nα-amino group of the growing peptide chain is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de

The side chains of trifunctional amino acids are protected by acid-labile groups such as the tert-butyl (tBu) group. csic.esiris-biotech.de In the case of this compound, the primary amine on the butyl side chain is protected by the tert-butoxycarbonyl (Boc) group, which is also acid-labile. organic-chemistry.orgsigmaaldrich.com This orthogonality is crucial; the base-labile Fmoc group can be selectively removed without affecting the acid-labile Boc and other tBu-based side-chain protecting groups. masterorganicchemistry.comresearchgate.net

The synthesis cycle involves:

Fmoc Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine solution. oup.com

Washing: Rinsing the resin to remove the piperidine and the Fmoc-adduct.

Coupling: Addition of the next Fmoc-protected amino acid, which is activated to facilitate peptide bond formation.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. Once the peptide chain is fully assembled, a final treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups, including the Boc group from the N-(4-aminobutyl) side chain. iris-biotech.deoup.com

The efficiency of incorporating this compound, an N-substituted glycine derivative, can be influenced by steric hindrance. Therefore, the choice of coupling reagent is critical to ensure high yields and purity.

Commonly Used Coupling Reagents:

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which rapidly acylates the free amine of the resin-bound peptide. luxembourg-bio.comsigmaaldrich.com HATU is often preferred for sterically hindered couplings and has been shown to be superior to HBTU. peptide.combachem.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that forms an active OBt-ester. While effective, it is generally considered less reactive than HATU, especially for challenging sequences. luxembourg-bio.comsigmaaldrich.com
HOBt (Hydroxybenzotriazole) is not a coupling reagent itself but is used as an additive with carbodiimides like DIC (N,N'-diisopropylcarbodiimide). peptide.com The combination of DIC/HOBt forms an active ester that helps to suppress racemization and improve coupling efficiency. peptide.com

Research has shown that for difficult sequences, aminium salts like HATU often provide better yields compared to phosphonium (B103445) salts like PyBOP. luxembourg-bio.com The addition of HOBt or its more reactive analogue, 6-Cl-HOBt, can further enhance the efficiency of the coupling reaction. luxembourg-bio.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is also important to activate the coupling reagent and maintain the appropriate pH for the reaction.

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the efficiency of difficult couplings. nih.govamazonaws.com By applying microwave energy, the coupling and deprotection reactions can be completed in a fraction of the time required for conventional room-temperature synthesis. amazonaws.com

The use of microwave irradiation has proven particularly beneficial for incorporating sterically hindered amino acids, such as N-substituted glycines like this compound. amazonaws.com The focused heating increases the reaction kinetics, leading to higher coupling efficiencies and reduced formation of deletion peptides and other byproducts. nih.govamazonaws.com Both Fmoc and Boc chemistries have been successfully adapted for microwave-assisted synthesis. mdpi.comresearchgate.net

Solution-Phase Synthetic Approaches and Their Research Relevance

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis still holds relevance, particularly for the large-scale production of short peptides and for specific research applications. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

Fmoc-based solution-phase peptide synthesis has been developed, including for the construction of DNA-encoded chemical libraries (DECLs). nih.gov This approach allows for the synthesis of vast libraries of peptides that can be screened for biological activity. nih.gov The use of this compound in such syntheses would enable the introduction of a versatile handle for further diversification of the library.

Orthogonal Protecting Group Strategies in this compound Chemistry

The core of the utility of this compound lies in its orthogonal protecting group scheme. iris-biotech.deresearchgate.net The Fmoc group is base-labile, while the Boc group is acid-labile. masterorganicchemistry.com This orthogonality allows for the selective removal of one protecting group in the presence of the other, enabling site-specific modifications of the peptide.

For example, after the incorporation of this compound into a peptide chain and subsequent removal of the N-terminal Fmoc group, the Boc group on the side chain remains intact. The peptide can be further elongated. Once the full-length peptide is synthesized, the Boc group can be selectively removed with mild acid, exposing the primary amine on the side chain for further modification while the peptide is still attached to the resin. This allows for:

Cyclization: Formation of lactam bridges by reacting the side-chain amine with a side-chain carboxylic acid.

Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules.

Pegylation: Conjugation of polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.

Dendrimer construction: Building branched structures.

Other protecting groups orthogonal to both Fmoc and Boc, such as the Alloc (allyloxycarbonyl) group (removed by Pd(0)) or the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group (removed by hydrazine), can also be employed for even more complex, multi-step modifications on the solid phase. sigmaaldrich.comgoogle.com

Table of Orthogonal Protecting Groups:

Protecting GroupAbbreviationRemoval ConditionsOrthogonal To
FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)Boc, tBu, Trt
tert-ButoxycarbonylBocAcid (e.g., TFA)Fmoc, Alloc, Dde
tert-ButyltBuAcid (e.g., TFA)Fmoc, Alloc, Dde
AllyloxycarbonylAllocPd(0) catalystFmoc, Boc, tBu
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazineFmoc, Boc, tBu

Peptoid Synthesis via the Monomer Method Utilizing this compound Derivatives

Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that exhibit enhanced proteolytic stability and often improved cell permeability. nih.gov The most common method for peptoid synthesis is the "submonomer" method developed by Zuckermann. ucsb.edu This method involves a two-step cycle: acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine. ucsb.edu

However, an alternative "monomer" method has been developed which utilizes pre-formed N-substituted glycine monomers, such as this compound. lookchem.com In this approach, the peptoid is assembled in a manner analogous to standard Fmoc-SPPS, where the entire monomer is coupled in a single step. ucsb.edu

This monomer method offers several advantages:

It is fully compatible with standard automated peptide synthesizers. ucsb.edu

It allows for the incorporation of a wider variety of side chains, including those that may not be compatible with the conditions of the submonomer method.

The use of this compound allows for the creation of peptoid-peptide hybrids with precisely placed functional groups for subsequent modification. ucsb.edu

The synthesis of a peptoid using the monomer method with this compound would follow the standard Fmoc-SPPS cycle, with the peptoid monomer being coupled using reagents like HATU or PyBOP to the growing chain on the solid support.

Challenges and Innovations in Research Synthesis of Fmoc N 4 Boc Aminobutyl Gly Oh Containing Peptides

Overcoming Synthetic Difficulties in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH into a growing peptide chain introduces complexities beyond those of standard amino acids. The nature of this building block, featuring a flexible aminobutyl linker and a bulky Boc protecting group, can influence peptide aggregation and increase the risk of side reactions.

Peptide aggregation on the solid support is a major obstacle in SPPS, particularly with hydrophobic or long peptide sequences, leading to incomplete reactions and low yields. peptide.comamericanpeptidesociety.orgnih.gov The inclusion of the N-(4-Boc-aminobutyl)-Gly moiety can contribute to this issue. To counter this, several strategies have been developed to disrupt the intermolecular hydrogen bonding that causes aggregation. peptide.com

One effective approach is the introduction of structural elements that interfere with the formation of stable secondary structures like β-sheets. nih.govchempep.com These include:

Backbone-Protecting Groups: Attaching temporary protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen can effectively prevent hydrogen bond formation. peptide.comsigmaaldrich.com Incorporating an Hmb- or Dmb-protected amino acid every six to seven residues can disrupt aggregation. peptide.com

Pseudoproline Dipeptides: These are reversibly protected dipeptides derived from serine, threonine, or cysteine that mimic the structure of proline, a known "helix-breaker." peptide.comchempep.com Their introduction into a peptide sequence can significantly improve solvation and reaction kinetics. chempep.com

Solubilizing Agents: The addition of chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents to the reaction mixture can help break up aggregates. peptide.commblintl.com

Optimized Reaction Conditions: Modifying synthesis parameters such as switching to solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can enhance resin swelling and peptide solvation. peptide.com Employing microwave-assisted synthesis or coupling at higher temperatures can also provide the energy needed to overcome aggregation. peptide.commblintl.com

The chemical conditions of Fmoc-SPPS can lead to several undesirable side reactions that compromise the integrity of the final peptide. researchgate.net

Aspartimide Formation: This is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.comnih.gov It occurs under both basic (Fmoc deprotection) and acidic conditions, leading to a mixture of α- and β-coupled peptides and potential racemization. peptide.comiris-biotech.de Strategies to prevent this include:

Backbone Protection: Using Dmb- or Hmb-protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can completely block aspartimide formation. peptide.comnih.gov

Modified Deprotection: Adding an agent like HOBt to the piperidine (B6355638) deprotection solution can reduce the rate of aspartimide formation, though it may not eliminate it entirely. peptide.combiotage.com

Racemization: The conversion of an L-amino acid to its D-isomer can occur during the activation and coupling steps, potentially affecting the biological activity of the peptide. americanpeptidesociety.org The risk of racemization can be minimized by using appropriate coupling reagents, such as those based on OxymaPure or HOBt, which suppress this side reaction. americanpeptidesociety.org

Premature Cleavage: The Boc group protecting the side-chain amine of the N-(4-Boc-aminobutyl)-Gly residue is acid-labile. While the Fmoc/tBu strategy is designed for orthogonality, repeated exposure to even mildly acidic conditions could potentially lead to some premature deprotection of the Boc group. Careful control of pH throughout the synthesis and avoiding any unnecessary acid exposure is crucial.

Green Chemistry Approaches in Fmoc-SPPS

Traditional SPPS protocols are notorious for their heavy reliance on hazardous solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as substances of very high concern. tandfonline.comnih.gov This has spurred significant research into developing more sustainable and environmentally friendly SPPS methods.

The search for green alternatives to DMF and NMP is a key focus in making peptide synthesis more sustainable. tandfonline.comnih.gov An ideal green solvent must effectively swell the resin, dissolve reagents, and facilitate both coupling and deprotection steps. researchgate.netacs.org Several promising candidates have emerged:

γ-Valerolactone (GVL): Derived from biomass, GVL has been shown to be a viable replacement for DMF in some SPPS applications. tandfonline.comresearchgate.netacs.org

N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as reprotoxic, NBP has demonstrated good performance in the synthesis of peptides. tandfonline.com

2-Methyltetrahydrofuran (2-MeTHF): This ether-based solvent is another green alternative that has been successfully used in SPPS protocols. acs.orgbiotage.com

Solvent Mixtures: Researchers have also explored binary mixtures of green solvents, such as combinations of Cyrene with dimethyl carbonate, to fine-tune solvent properties for optimal synthesis outcomes. acs.orgacs.org

The standard Fmoc deprotection cocktail, 20% piperidine in DMF, is a major target for green chemistry innovations. peptide.comcsic.es Efforts are focused on both replacing the base and the solvent, and on developing protocols that minimize waste.

One approach is to use alternative bases that are less hazardous than piperidine. Piperazine, a weaker base, has been shown to be effective for Fmoc removal while also suppressing side reactions like aspartimide formation. biotage.comacsgcipr.org 4-Methylpiperidine is another alternative that can sometimes be used at lower concentrations than piperidine. acsgcipr.org

Compatibility and Orthogonality of Protecting Groups in Complex Syntheses

The successful synthesis of a peptide containing this compound is fundamentally reliant on the principle of orthogonal protection. iris-biotech.dewikipedia.org This strategy employs protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. biosynth.comnih.govfiveable.me

In this specific case, the synthesis utilizes the widely adopted Fmoc/tBu strategy. iris-biotech.depeptide.com

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of the glycine (B1666218) residue. It is a temporary protecting group that is removed at each step of the peptide elongation using a base, typically piperidine. peptide.comaltabioscience.com

The Boc (tert-butoxycarbonyl) group protects the terminal amine on the 4-aminobutyl side chain. It is a permanent protecting group that is stable to the basic conditions used for Fmoc removal. iris-biotech.depeptide.com The Boc group is removed only at the end of the synthesis during the final cleavage from the resin, which is accomplished using a strong acid like trifluoroacetic acid (TFA). csic.esiris-biotech.de

This orthogonality is critical. It ensures that the reactive amine on the side chain remains protected throughout the synthesis, preventing it from interfering with the peptide bond formation at the N-terminus. biosynth.comaltabioscience.com This allows the N-(4-Boc-aminobutyl)-Gly-OH unit to be incorporated as a single, stable building block, enabling the synthesis of complex peptides with precisely modified side chains. nih.gov The compatibility of the base-labile Fmoc group and the acid-labile Boc group is the cornerstone of synthesizing peptides with this and other similarly modified amino acids. biosynth.compeptide.com

Derivatives and Analogues in Academic Research

Structurally Modified Glycine (B1666218) Derivatives for Advanced Studies

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is an N-substituted glycine derivative, a class of unnatural amino acids that provides structural diversity for constructing complex molecules. sigmaaldrich.com The fluorenylmethoxycarbonyl (Fmoc) group protects the secondary amine, while the tert-butyloxycarbonyl (Boc) group protects the terminal primary amine of the aminobutyl side chain. chemimpex.com This orthogonal protection scheme is fundamental to its utility, enabling the selective deprotection and modification of either amino group at different stages of a synthesis. chemimpex.com

This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where its compatibility with automated synthesizers enhances research productivity. chemimpex.comsigmaaldrich.com Researchers can incorporate this derivative into peptide chains to introduce a flexible, four-carbon linker with a terminal amine. This amine can be unmasked at a desired step and used as a handle for further functionalization, such as attaching reporter molecules, cross-linking agents, or other bioactive moieties. This strategic modification of the peptide backbone is crucial for developing bioconjugates and targeted drug delivery systems. chemimpex.com

The modification of the glycine nitrogen imparts unique structural properties. Unlike natural alpha-amino acids, N-substituted glycines, also known as "peptoids," lack a hydrogen atom on the backbone amide nitrogen. This change prevents the formation of the typical hydrogen-bonding networks that define secondary structures like alpha-helices and beta-sheets in peptides. However, it also confers significant resistance to proteolytic degradation, a highly desirable trait for therapeutic candidates. sigmaaldrich.com

Peptidomimetic Scaffolds Utilizing this compound for Diverse Research Areas

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. sigmaaldrich.com N-substituted glycine derivatives like this compound are central to the synthesis of peptoids, a major class of peptidomimetics. sigmaaldrich.com The absence of the backbone amide proton makes peptoids resistant to proteases, overcoming a major hurdle in the development of peptide-based therapeutics. sigmaaldrich.com

The synthesis of peptoid oligomers using building blocks like this compound is often achieved through the sub-monomer method on a solid support. This process involves a two-step cycle: acylation with a haloacetic acid followed by displacement of the halide with a primary amine. The use of a diverse range of primary amines allows for the introduction of a wide variety of side chains, creating vast combinatorial libraries for screening.

The specific structure of this compound, with its aminobutyl side chain, allows for the creation of peptidomimetic scaffolds with built-in functionality. After incorporation into a peptoid sequence, the Boc-protected amine can be deprotected to serve as an attachment point for other molecules or to introduce a positive charge, influencing the scaffold's interaction with biological targets. These scaffolds are instrumental in drug discovery, where they are used to develop receptor antagonists, enzyme inhibitors, and novel antimicrobial agents. escholarship.orgresearchgate.net

Table 1: Research Applications of Peptidomimetic Scaffolds

Research Area Application of Scaffold Desired Property
Drug Discovery Mimicking bioactive peptide loops to inhibit protein-protein interactions. Enhanced proteolytic stability, improved cell permeability.
Biomaterials Creating self-assembling nanostructures for tissue engineering. Controlled assembly, biocompatibility.

| Diagnostics | Developing highly specific binding agents for biosensors. | High affinity and selectivity for target molecules. |

Peptide Nucleic Acid (PNA) Backbones Incorporating Fmoc-Protected Glycine Analogs

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) polyamide chain. atdbio.comnih.gov This neutral backbone allows PNA to bind to complementary DNA and RNA strands with very high affinity and specificity, making it a powerful tool in diagnostics and antisense therapy. nih.govresearchgate.net

The synthesis of PNA oligomers is typically performed on a solid support using Fmoc-protected PNA monomers. atdbio.comnih.gov A standard PNA monomer consists of the N-(2-aminoethyl)glycine backbone with a nucleobase (like Thymine, Adenine, Cytosine, or Guanine) attached to the glycine nitrogen via a methylene (B1212753) carbonyl linker. atdbio.com

This compound serves as a modified glycine analog for creating non-standard PNA backbones. nih.gov By incorporating this building block, researchers can introduce a longer, flexible linker into the PNA backbone. This modification can be used to alter the spacing between nucleobases, study the structural requirements for duplex formation, or attach labels and other functional groups to the PNA strand. The Boc-protected amine on the butyl side chain provides an orthogonal handle for post-synthesis conjugation without interfering with the PNA oligomerization. nih.govrsc.org Research in this area explores how such backbone modifications affect the binding properties (Tm), cellular uptake, and nuclease resistance of the resulting PNA constructs. rsc.org

Table 2: Comparison of Standard and Modified PNA Properties

Property Standard PNA (aeg backbone) PNA with N-aminobutyl-Glycine Linker
Backbone Charge Neutral Neutral (can be made cationic after Boc deprotection)
Binding Affinity (Tm) Very high Potentially altered depending on position and frequency
Functionality Limited to termini or nucleobase modification Additional modification site on the backbone linker

| Application | Gene targeting, diagnostics, antisense therapy. researchgate.net | Spacing studies, attachment of bulky cargo, enhanced cellular uptake strategies. |

Fmoc-Amino Acid Surfactants and Their Supramolecular Self-Assembly for Nanomaterials Research

The Fmoc group, while widely used for amine protection in synthesis, also possesses a strong propensity to drive the self-assembly of molecules into ordered nanostructures. acs.orgbeilstein-journals.org This is due to the amphiphilic nature of Fmoc-amino acids: the large, hydrophobic, aromatic fluorenyl group and the smaller, hydrophilic amino acid headgroup. acs.orgmdpi.com In aqueous environments, these molecules can spontaneously organize through a combination of π-stacking interactions between the Fmoc groups and hydrogen bonding between the amino acid moieties. beilstein-journals.orgmdpi.com

This self-assembly behavior has been extensively studied with various Fmoc-amino acids, leading to the formation of nanofibers, nanotubes, and hydrogels. acs.orgnih.gov These supramolecular structures are being explored for applications in tissue engineering, drug delivery, and as scaffolds for catalysis. beilstein-journals.orgresearchgate.net

Glycine derivatives like this compound fit within this paradigm. The core Fmoc-glycine structure provides the fundamental driving force for assembly. The N-alkylation with the aminobutyl group can modulate the packing and morphology of the resulting nanostructures. By altering the side chain, researchers can fine-tune the properties of the self-assembled material, such as the fiber diameter, gel stiffness, and environmental responsiveness. mdpi.com For instance, after assembly, the Boc groups could be removed to create a positively charged surface on the nanofibers, enabling interaction with negatively charged biomolecules or cells. This tunability makes Fmoc-N-substituted glycine derivatives valuable components in the rational design of functional nanomaterials. beilstein-journals.org

Advanced Analytical Methodologies for Research of Fmoc N 4 Boc Aminobutyl Gly Oh Conjugates

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for assessing the purity of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH and for the isolation of its conjugates. This method separates molecules based on their hydrophobicity, which is particularly effective for peptides and their derivatives.

In a typical RP-HPLC analysis, the compound is injected into a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. A gradient is usually applied, where the concentration of the organic solvent is gradually increased, causing molecules to elute in order of increasing hydrophobicity.

For this compound, its purity is often reported by suppliers to be ≥98.0% as determined by HPLC. The large, hydrophobic Fmoc group strongly influences its retention on the C18 column. The presence of impurities, such as byproducts from its synthesis or degradation products, would appear as separate peaks in the chromatogram. The purity is calculated by integrating the area of the main peak corresponding to the compound and dividing it by the total area of all peaks in the chromatogram.

Typical RP-HPLC Parameters for Analysis:

Parameter Value/Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 214 nm (peptide backbone) and 265/280 nm (Fmoc group)

| Column Temperature | 25-40 °C |

This table represents a generalized set of starting conditions for the analysis of Fmoc-protected amino acids and may require optimization for specific conjugates.

The isolation of conjugates synthesized using this compound is often achieved through preparative RP-HPLC, which utilizes larger columns to handle greater quantities of material. This allows for the collection of fractions containing the pure desired product, free from unreacted starting materials or side products.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for monitoring the progress of reactions in which it is involved. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing large, thermally labile molecules like peptides and their derivatives, as it allows them to be ionized directly from solution into the gas phase with minimal fragmentation.

The molecular weight of this compound is 468.54 g/mol . In ESI-MS, the compound is typically observed as protonated or sodiated adducts. Predicted mass-to-charge ratios (m/z) for common adducts of the intact molecule are used to confirm its identity.

Predicted ESI-MS Data for this compound:

Adduct Chemical Formula Predicted m/z
[M+H]⁺ [C₂₆H₃₂N₂O₆+H]⁺ 469.2333
[M+Na]⁺ [C₂₆H₃₂N₂O₆+Na]⁺ 491.2153

Data sourced from PubChemLite database predictions.

In the context of synthesizing conjugates, ESI-MS is invaluable for reaction monitoring. By analyzing small aliquots of the reaction mixture, researchers can track the disappearance of the starting material's mass signal and the appearance of the product's mass signal, allowing for the optimization of reaction times and conditions.

Furthermore, tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of conjugates. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of the conjugate) is selected and fragmented. The resulting fragmentation pattern provides detailed structural information, confirming the sequence of amino acids and the successful incorporation of the this compound unit.

Spectroscopic Characterization in Research Contexts (e.g., Chiroptical Spectroscopy for Aggregation Studies)

While this compound itself is not typically the direct subject of aggregation studies, the conjugates derived from it, particularly peptides, often are. The self-assembly and aggregation of peptides are critical areas of research, with implications ranging from materials science to neurodegenerative diseases. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are highly sensitive to the secondary structure (e.g., α-helix, β-sheet) and conformational changes of chiral molecules like peptides.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. An unfolded or random coil peptide will have a characteristic CD spectrum that is distinct from that of a peptide that has adopted a defined

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH Derivatives

While this compound is effectively incorporated into peptide sequences using established coupling reagents like PyBOP and HATU, often enhanced by microwave assistance, future work will likely focus on creating a more diverse palette of derivatives of the building block itself. researchgate.netnih.govacs.org The goal is to move beyond its use as a simple lysine (B10760008) mimic and to develop new versions with tailored properties.

Future synthetic efforts could explore:

Backbone Modifications: Research into altering the glycine (B1666218) backbone, for instance by creating α,α-disubstituted analogs, could yield derivatives that impart specific conformational constraints on the final peptide, enhancing stability and controlling secondary structure. nih.gov

Side-Chain Diversification: The aminobutyl side chain is a prime target for modification. Novel methodologies could focus on synthesizing analogs with different linker lengths or introducing other functional groups onto the chain prior to the addition of the Fmoc and Boc protecting groups. This would create a library of building blocks for constructing peptides with precisely tuned spacing and functionality.

Advanced Protection Schemes: While the Fmoc/Boc scheme is robust, the development of derivatives with alternative orthogonal protecting groups on the side-chain amine could open up new avenues for complex, chemoselective ligation strategies, allowing for the attachment of multiple, distinct molecules to a single peptide scaffold.

These novel derivatives would serve as non-canonical amino acids (ncAAs) for generating advanced peptidomimetics with improved pharmacokinetic profiles, such as enhanced resistance to proteolytic degradation. nih.govmdpi.com

Expanded Applications in Emerging Biomedical Fields and Materials Science

The application of this compound is set to expand beyond its current use in targeted radiopharmaceuticals into other cutting-edge areas.

Biomedical Fields: The successful use of this compound in neurotensin-based imaging agents for cancer diagnosis highlights a significant area for expansion. nih.govacs.orgresearchgate.net Future research will likely apply this building block to the development of a broader range of theranostic agents, which combine diagnostic imaging with therapeutic capabilities. The flexible linker is ideal for attaching various chelators for radionuclides (like ⁶⁸Ga) or cytotoxic drugs, targeting a wide array of receptors overexpressed in different cancers. researchgate.netacs.org

Furthermore, this building block is a candidate for constructing Peptide Nucleic Acids (PNAs), which are synthetic DNA mimics with applications in genetic diagnostics and therapy. biosearchtech.com The N-(2-aminoethyl)-glycine backbone of PNA is structurally similar to the N-substituted glycine of this compound, suggesting that derivatives could be developed for PNA synthesis using the well-established Fmoc/Boc strategy. nih.govcreative-peptides.com

Materials Science: A significant future application lies in the development of self-assembling biomaterials. The N-terminal Fmoc group is known to drive the self-assembly of short peptides into nanofibers and hydrogels through π-π stacking. nih.govresearchgate.net While much of this research has focused on simpler Fmoc-dipeptides, this compound offers an intriguing possibility. After incorporation into a peptide and subsequent deprotection of the Boc group, the primary amine on the side chain can be functionalized. This would allow for the creation of "smart" hydrogels decorated with bioactive molecules, growth factors, or drug molecules, designed for applications in 3D cell culture and regenerative medicine. researchgate.net

Research AreaPotential Application of this compound & DerivativesKey Structural Feature Leveraged
Theranostics Development of peptide-based agents for combined cancer imaging (PET/SPECT) and therapy.Flexible side-chain for chelator/drug conjugation.
Gene Therapy Synthesis of functionalized Peptide Nucleic Acids (PNAs) for antisense and antigene therapies.N-substituted glycine backbone compatible with PNA structure.
Tissue Engineering Creation of functionalized, self-assembling hydrogels for 3D cell culture and controlled release.N-terminal Fmoc group for self-assembly; side-chain for functionalization.
Peptidomimetics Building blocks for peptides with enhanced stability and novel conformational properties.Non-canonical amino acid structure.

Rational Design of Next-Generation Bioconjugates and Functional Materials

The concept of rational design involves the deliberate construction of molecules to achieve a specific function. nih.gov this compound is exceptionally well-suited for this approach due to its distinct, orthogonally protected functional handles.

Next-Generation Bioconjugates: A key strategy in modern drug design is the multimerization of ligands to enhance binding affinity and specificity—a phenomenon known as avidity. researchgate.net Research has shown that multimeric versions of receptor ligands can exhibit significantly improved tumor uptake compared to their monomeric counterparts. researchgate.net this compound is an ideal component for the rational design of such multimers. It can be incorporated into a peptide sequence, and after synthesis, the side-chain Boc group can be removed to reveal a primary amine. This amine serves as a specific attachment point for a larger scaffold or for another peptide, enabling the controlled, site-specific synthesis of dimeric or trimeric bioconjugates with potentially picomolar binding affinities. nih.gov

Functional Materials: In materials science, the rational design of functional materials involves programming molecular self-assembly. By incorporating this compound into short peptide sequences, researchers can design materials where the Fmoc group drives the formation of the bulk nanostructure (e.g., a nanofiber), while the deprotected aminobutyl side chain provides a functional handle on the surface of that structure. nih.gov This allows for the precise chemical functionalization of the material's surface, enabling the design of materials that can:

Present specific cell-binding motifs to guide cell behavior.

Catalyze reactions in a spatially defined manner.

Sequester or release small molecules in response to environmental stimuli.

This approach transforms a simple peptide building block into a tool for engineering complex, functional systems from the bottom up.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in solid-phase peptide synthesis (SPPS)?

  • Answer: this compound is a protected amino acid derivative used in Fmoc-SPPS. Key steps include:

  • Deprotection: Use 20% piperidine in DMF to remove the Fmoc group while retaining the Boc group on the aminobutyl side chain .
  • Coupling: Activate the carboxylic acid with coupling reagents like HBTU/HOBt or Oxyma Pure/DIC in DMF. Monitor coupling efficiency via Kaiser or chloranil tests .
  • Solubility: Ensure the compound is fully dissolved in DMF or NMP before coupling; heating to 37°C with sonication may improve solubility .
    • Category: Synthesis Methodology.

Q. How does the dual protection (Fmoc and Boc) in this compound influence its reactivity during peptide assembly?

  • Answer:

  • Fmoc Group: Protects the α-amino group during chain elongation; removed under mild basic conditions (piperidine) without affecting the Boc group .
  • Boc Group: Protects the side-chain amine on the aminobutyl moiety; requires strong acidic conditions (e.g., TFA) for removal post-synthesis .
  • Compatibility: The orthogonal protection allows selective deprotection, critical for synthesizing peptides with multiple functional groups .
    • Category: Chemical Reactivity.

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Answer:

  • Store at -20°C under inert gas (argon/nitrogen) in a desiccator to prevent moisture absorption and decomposition.
  • For long-term storage (>6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the compound .
    • Category: Stability & Handling.

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for this compound in sterically hindered peptide sequences?

  • Answer:

  • Extended Coupling Time: Increase reaction time to 2–4 hours for bulky residues.
  • Double Coupling: Perform a second round of activation/coupling to ensure complete incorporation.
  • Microwave Assistance: Use microwave irradiation (e.g., 50°C, 20 W) to enhance reaction kinetics in challenging sequences .
    • Category: Reaction Optimization.

Q. What analytical techniques are most effective for characterizing this compound and its incorporated peptides?

  • Answer:

  • HPLC: Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity .
  • Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 468.54 g/mol) .
  • NMR: ¹H/¹³C NMR in DMSO-d6 to verify structural integrity, focusing on Boc (δ ~1.4 ppm) and Fmoc (δ ~7.2–7.8 ppm) signals .
    • Category: Analytical Characterization.

Q. How does the Boc-protected aminobutyl side chain influence peptide solubility and aggregation during synthesis?

  • Answer:

  • Solubility Enhancement: The Boc group reduces polarity, improving solubility in organic solvents like DCM or DMF during SPPS .
  • Aggregation Mitigation: Bulky protecting groups minimize interchain interactions, reducing β-sheet formation in hydrophobic sequences .
  • Post-Deprotection: After Boc removal, the free amine increases hydrophilicity, requiring adjustments in purification buffers (e.g., higher TFA content) .
    • Category: Physicochemical Behavior.

Q. What strategies prevent premature deprotection of the Boc group during Fmoc-SPPS?

  • Answer:

  • Acid Sensitivity: Avoid reagents with mild acidity (e.g., TFA vapors) in the synthesis environment.
  • Stepwise Deprotection: Use TFA only after completing peptide assembly. For partial deprotection, employ weaker acids (e.g., 1% TFA in DCM) with real-time monitoring via LC-MS .
    • Category: Reaction Control.

Troubleshooting & Methodological Nuances

Q. Why might this compound exhibit low solubility, and how can this be resolved?

  • Answer:

  • Causes: High hydrophobicity from the Fmoc/Boc groups and aminobutyl chain.
  • Solutions:
  • Pre-dissolve in a 1:1 mixture of DMF and NMP.
  • Warm to 37°C with sonication (10–15 minutes) before use .
    • Category: Solubility Challenges.

Q. How do researchers validate the completeness of Fmoc deprotection in the presence of the Boc group?

  • Answer:

  • UV Monitoring: Measure absorbance at 301 nm (characteristic of Fmoc-piperidine adducts) after each deprotection step.
  • Colorimetric Tests: Use bromophenol blue to detect free amines; a yellow-to-blue shift indicates successful Fmoc removal .
    • Category: Quality Control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.